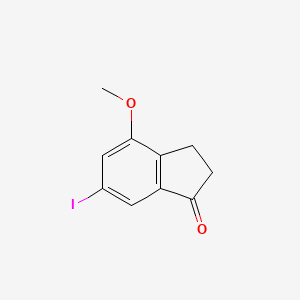

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one

Description

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a methoxy group at position 4 and an iodine atom at position 4. The iodine substituent introduces unique steric and electronic properties, distinguishing it from halogenated (e.g., Cl, F, Br) and non-halogenated analogs. This article compares its structural, synthetic, and biological characteristics with similar compounds, emphasizing substituent effects and research findings.

Properties

Molecular Formula |

C10H9IO2 |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

6-iodo-4-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3 |

InChI Key |

MNESGEAXRFYGOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1CCC2=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the iodination of 4-methoxy-2,3-dihydro-1H-inden-1-one. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the desired position.

Another approach involves the methoxylation of 6-iodo-2,3-dihydro-1H-inden-1-one. This can be achieved using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically use the same synthetic routes as described above but are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: The iodine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like sodium azide, sodium thiolate, and alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Iodination reactions require careful optimization due to iodine’s lower reactivity compared to bromine or chlorine .

- Biological Activity : Halogen size correlates with target affinity; iodine’s polarizability may enhance interactions with aromatic residues in enzymes like FAK .

- Positional Effects : Methoxy at position 4 (vs. 5 or 7) optimizes electronic effects for ring stabilization and hydrogen bonding .

- Thermodynamic Stability : Iodo derivatives may exhibit lower melting points compared to chloro or fluoro analogs due to weaker crystal packing .

Biological Activity

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Molecular Structure:

- Molecular Formula: C10H9IO2

- Molecular Weight: 292.08 g/mol

- IUPAC Name: this compound

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer and antimicrobial effects.

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves the disruption of tubulin polymerization, which is crucial for cancer cell division.

Case Study:

In a specific assay, this compound demonstrated an IC50 value of approximately 6.1 µM in inhibiting tubulin polymerization. This level of inhibition suggests that it could be comparable to known chemotherapeutics like colchicine at higher concentrations .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and showed significant inhibitory effects. The precise mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Binding: The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways crucial for cancer cell survival and proliferation.

Research Findings

Several studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.